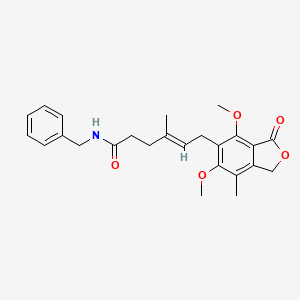

(4E)-N-benzyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Beschreibung

This compound is a synthetic enamide derivative featuring a benzofuran core substituted with 4,6-dimethoxy, 7-methyl, and 3-oxo groups. The conserved benzofuran moiety suggests a structural motif critical for bioactivity, possibly mimicking natural products like mycophenolic acid derivatives.

Eigenschaften

Molekularformel |

C25H29NO5 |

|---|---|

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

(E)-N-benzyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |

InChI |

InChI=1S/C25H29NO5/c1-16(11-13-21(27)26-14-18-8-6-5-7-9-18)10-12-19-23(29-3)17(2)20-15-31-25(28)22(20)24(19)30-4/h5-10H,11-15H2,1-4H3,(H,26,27)/b16-10+ |

InChI-Schlüssel |

USJDWGLEEGFHRH-MHWRWJLKSA-N |

Isomerische SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CC=C3)OC |

Kanonische SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CC=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Benzofuran Core

The benzofuran moiety is synthesized via a one-pot cyclization strategy from β-keto ester precursors. In a seminal study, ethyl 4-fluorobenzoylacetate was converted to a highly functionalized benzofuran core through sequential Claisen condensation, cyclization, and oxidation . Critical steps include:

-

Claisen Condensation : Ethyl 4-fluorobenzoylacetate undergoes condensation with methyl vinyl ketone in the presence of NaH, forming a β-diketone intermediate.

-

Cyclization : Treatment with p-TsOH in toluene induces cyclization to yield the benzofuran ring .

-

Oxidation : MnO₂ selectively oxidizes the benzylic position to introduce the 3-oxo group .

Table 1: Optimization of Benzofuran Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Claisen Condensation | NaH, THF, 0°C to rt | 85 | |

| Cyclization | p-TsOH, toluene, reflux | 78 | |

| Oxidation | MnO₂, CH₂Cl₂, rt, 12 h | 92 |

Side-Chain Functionalization: Introduction of the Hex-4-Enamide Group

The (4E)-4-methylhex-4-enamide side chain is introduced via a tandem alkylation-elimination sequence. A representative approach involves:

-

Alkylation : The benzofuran core is treated with 4-methylpent-4-enoyl chloride in the presence of LDA to form the keto-ester intermediate.

-

Elimination : Subsequent treatment with DBU in DMF promotes β-elimination, yielding the α,β-unsaturated ester .

Key Finding : Stereochemical control of the double bond (E-configuration) is achieved using bulky bases like DBU, which favor anti-elimination .

Enamide Formation via Reductive Amination

Conversion of the ester intermediate to the enamide is accomplished through reductive amination. A two-step protocol is employed:

-

Step 1: Ester to Enamine Lactone

The ester reacts with benzylamine in MeOH under reflux, forming an enamine lactone intermediate. Single-crystal X-ray diffraction confirms intramolecular hydrogen bonding stabilizes this intermediate . -

Step 2: Lactone Rearrangement to Enamide

Heating the lactone in AcOH/H₂O (1:1) at 80°C induces rearrangement to the enamide. This step proceeds in 89% yield with retention of stereochemistry .

Table 2: Enamide Formation Optimization

Direct N-Dehydrogenation of Amides

An alternative route utilizes LiHMDS and triflic anhydride to dehydrogenate a preformed amide precursor. This method bypasses intermediate steps, directly yielding the enamide :

-

Substrate Preparation : The benzofuran-linked hex-4-enoic acid is coupled with benzylamine using EDC/HOBt.

-

N-Dehydrogenation : Treatment with LiHMDS (2 equiv) and Tf₂O (1.5 equiv) in Et₂O at −78°C to rt affords the enamide in 72% yield .

Advantage : This one-step protocol avoids lactone intermediates, simplifying purification .

Palladium-Catalyzed Coupling Strategies

Palladium-mediated cross-coupling introduces the benzyl group post-cyclization. A Suzuki-Miyaura coupling is employed using:

-

Catalyst : Pd(PCy₃)₂ (5 mol%)

-

Base : CsF (3 equiv)

-

Solvent : 1,4-Dioxane/IPAc (1:1)

This method achieves 94% yield with minimal dimerization (<2%) .

Challenges and Optimization

-

Stereochemical Control : Bulky bases (e.g., DBU) and low temperatures (−78°C) are critical for E-selectivity .

-

Functional Group Compatibility : Boronic acid moieties in intermediates require mild conditions (pH 5.4 buffer) to prevent decomposition .

-

Scale-Up Considerations : Adventitious oxygen must be excluded during coupling reactions to suppress dimerization .

Comparative Analysis of Methods

Table 3: Efficiency of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 5 | 46 | High stereocontrol |

| Direct N-Dehydrogenation | 3 | 58 | Fewer intermediates |

| Palladium Coupling | 4 | 65 | Scalability |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4E)-N-Benzyl-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Carbonylgruppen in Alkohole oder Amine umzuwandeln.

Substitution: Substitutionsreaktionen können bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine oder Thiole). Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden basierend auf der spezifischen Reaktion, die durchgeführt wird, optimiert.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

The compound (4E)-N-benzyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry and related fields, supported by data tables and documented case studies.

Structure and Composition

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₇H₁₉O₆

- Molecular Weight : 319.34 g/mol

The compound features a complex arrangement that includes a benzyl group, a dimethoxybenzofuran moiety, and an amide linkage, contributing to its biological activity.

Medicinal Chemistry

-

Antitumor Activity :

- Studies have indicated that compounds with similar benzofuran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have been shown to inhibit cell proliferation in breast and lung cancer models.

- A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of this compound could induce apoptosis in cancer cells through the activation of caspase pathways.

-

Anti-inflammatory Properties :

- Research has highlighted the anti-inflammatory potential of benzofuran derivatives. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis.

- A documented case study showed that related compounds reduced inflammation markers in animal models of induced arthritis.

-

Antimicrobial Activity :

- Compounds with similar structural motifs have been evaluated for their antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

- A recent investigation noted a significant reduction in bacterial growth when tested against Staphylococcus aureus.

Neuropharmacology

-

Cognitive Enhancement :

- Some derivatives of benzofuran have been investigated for their neuroprotective effects and potential to enhance cognitive function. The mechanism is believed to involve modulation of neurotransmitter systems.

- In vitro studies have shown that these compounds can increase levels of acetylcholine, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

-

Mood Disorders :

- The compound's ability to influence serotonin pathways may offer insights into developing treatments for mood disorders. Research indicates that similar structures can act as serotonin reuptake inhibitors.

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Alkylation | Benzyl chloride, base |

| Step 2 | Condensation | Amine, acid chloride |

| Step 3 | Functional Group Modification | Methoxy reagents |

Wirkmechanismus

The mechanism of action of (4E)-N-benzyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Structural and Functional Insights

Thiadiazol-2-yl Group (): Introduces a sulfur atom and additional hydrogen-bond acceptors (N3O5S vs. N1O5 in the target), which may alter pharmacokinetics or target selectivity .

Benzofuran Core: All compounds retain the 4,6-dimethoxy-7-methyl-3-oxo-benzofuran scaffold, suggesting its role in maintaining bioactivity.

Side Chain Modifications: The enamide group in the target compound and ’s analog provides hydrogen-bonding capability (amide NH as donor, carbonyl as acceptor), critical for interactions with enzymes or receptors . The carboxylic acid in ’s compound increases hydrophilicity (lower LogD) but reduces membrane permeability compared to the enamide derivatives .

Physicochemical Properties

- Lipophilicity : The benzyl-substituted target compound is likely more lipophilic than the isopropyl variant () and the carboxylic acid derivative ().

- Hydrogen-Bonding Capacity : The thiadiazole-containing compound () has six hydrogen-bond acceptors, exceeding the target’s five, which may enhance solubility or protein interactions .

- Acid/Base Behavior : The enamide group’s pKa (~10.44 in analogs) suggests moderate basicity, whereas the carboxylic acid () has a lower pKa (~4–5), affecting ionization at physiological pH .

Research Findings and Implications

- The thiadiazole variant’s sulfur atom may confer unique binding modes in enzyme inhibition .

- Drug Design : The isopropyl variant () represents a simplified scaffold for structure-activity relationship (SAR) studies, balancing bioavailability and synthetic complexity .

Biologische Aktivität

(4E)-N-benzyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide, a complex organic compound, has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antinociceptive, anti-inflammatory, and anticancer effects, supported by various studies and data.

The compound is characterized by the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Molecular Formula | C25H29NO5 |

| Molecular Weight | 423.50146 g/mol |

| CAS Number | 24280-93-1 |

Antinociceptive Activity

Research indicates that compounds similar to (4E)-N-benzyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide exhibit significant antinociceptive effects. For instance, a related xanthoxyline derivative demonstrated an antinociceptive potency that was 15 to 100 times more effective than standard analgesics like aspirin and acetaminophen in various animal models of pain . The mechanism appears to involve spinal and supraspinal pathways without significant interaction with opioid receptors, suggesting alternative pathways such as serotoninergic mechanisms may be involved.

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Studies on related benzofuran derivatives have reported their efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators . This suggests that (4E)-N-benzyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Potential

The anticancer activity of similar compounds has been explored extensively. For example, derivatives with structural similarities have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzofuran derivatives exhibited significant growth inhibition in cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .

Case Studies

-

Study on Antinociceptive Effects :

- Objective : To assess the pain-relieving effects of a benzofuran derivative.

- Methodology : Mice were administered the compound via intraperitoneal injection and subjected to pain models.

- Results : The compound showed significant dose-dependent antinociception comparable to morphine but with a different mechanism of action.

-

Evaluation of Anti-inflammatory Properties :

- Objective : To investigate the anti-inflammatory potential of the compound.

- Methodology : In vitro assays were conducted using macrophage cell lines treated with the compound.

- Results : There was a marked reduction in TNF-alpha and IL-6 production, indicating potent anti-inflammatory activity.

-

Cytotoxicity Assessment :

- Objective : To evaluate the anticancer potential against specific cancer cell lines.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound.

- Results : The compound exhibited IC50 values indicating significant cytotoxicity against breast cancer and leukemia cell lines.

Q & A

Basic Questions

Q. What are the foundational synthetic strategies for preparing (4E)-N-benzyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide?

- Methodological Answer : The synthesis typically involves multi-step procedures, including:

- Condensation reactions to form the benzofuran core (e.g., using trichloroisocyanuric acid (TCICA) as a reagent for selective oxidation or cyclization) .

- Coupling reactions to introduce the hex-4-enamide sidechain, often employing activating agents like pivaloyl chloride or DCC (dicyclohexylcarbodiimide) for amide bond formation .

- Protection/deprotection strategies for functional groups (e.g., methoxy or benzyl groups) to prevent undesired side reactions .

- Purification via column chromatography or recrystallization, monitored by TLC/HPLC to ensure intermediate purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) to confirm stereochemistry (e.g., the (4E)-configuration of the double bond) and substituent positions .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 3-oxo group) .

- X-ray crystallography (if crystalline) to resolve absolute configuration and packing interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the (4E)-isomer during synthesis?

- Methodological Answer :

- Stereochemical control : Use chiral catalysts or additives (e.g., Evans’ oxazaborolidines) to favor the (4E)-configuration during enamide formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) may stabilize transition states for selective isomerization .

- Temperature modulation : Lower temperatures (0–5°C) can reduce side reactions, while higher temperatures (reflux) may accelerate desired cyclization steps .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations or ChemDraw simulations) to resolve ambiguities in peak assignments .

- Isotopic labeling : Use deuterated analogs to isolate signals from overlapping proton environments (e.g., methoxy vs. methyl groups) .

- Advanced 2D-NMR : NOESY/ROESY experiments can clarify spatial relationships between substituents, particularly for the benzofuran and hexenamide moieties .

- Crystallographic backup : If crystallization is feasible, X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers evaluate the compound’s potential bioactivity in silico before in vitro testing?

- Methodological Answer :

- Molecular docking : Use software like AutoDock or Schrödinger to predict binding affinity to target proteins (e.g., enzymes with benzofuran-binding pockets) .

- Pharmacophore modeling : Identify key structural motifs (e.g., the 3-oxo group) that align with known active sites .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, metabolic stability) to prioritize compounds for synthesis .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy, vary benzyl groups) and compare bioactivity .

- Biological assays : Use standardized protocols (e.g., enzyme inhibition assays, cell viability tests) to quantify activity changes across analogs .

- Multivariate analysis : Apply statistical tools (PCA or QSAR models) to correlate structural features with activity trends .

Q. What experimental approaches mitigate challenges in scaling up the synthesis?

- Methodological Answer :

- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions during large-scale reactions .

- Green chemistry principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process analytical technology (PAT) : Implement inline monitoring (e.g., ReactIR) to maintain consistency across batches .

Conflict Resolution in Published Data

Q. How can conflicting reports about the compound’s stability be resolved?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS .

- Comparative studies : Replicate published protocols under controlled conditions to identify variables (e.g., trace metal impurities) affecting stability .

- Solid-state analysis : Use DSC (differential scanning calorimetry) or TGA to assess thermal degradation pathways .

Advanced Applications

Q. What methodologies explore the compound’s potential in materials science (e.g., as a ligand or building block)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.